molecular formula C13H13NO2S B499563 4-{[(3-thienylmethyl)amino]methyl}benzoic acid

4-{[(3-thienylmethyl)amino]methyl}benzoic acid

Cat. No.: B499563
M. Wt: 247.31g/mol
InChI Key: JHQXASBGCGEOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-thienylmethyl)amino]methyl}benzoic acid is a compound with the molecular formula C13H13NO2S It is known for its unique structure, which includes a thiophene ring attached to a benzoic acid moiety via a methylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-thienylmethyl)amino]methyl}benzoic acid typically involves the reaction of 3-thiophenemethylamine with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-thienylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(3-thienylmethyl)amino]methyl}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(3-thienylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-thienylmethyl)amino]methyl}benzoic acid hydrochloride
  • 4-[(thiophen-3-ylmethyl)amino]benzoic acid

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31g/mol

IUPAC Name

4-[(thiophen-3-ylmethylamino)methyl]benzoic acid

InChI

InChI=1S/C13H13NO2S/c15-13(16)12-3-1-10(2-4-12)7-14-8-11-5-6-17-9-11/h1-6,9,14H,7-8H2,(H,15,16)

InChI Key

JHQXASBGCGEOFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CSC=C2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C[NH2+]CC2=CSC=C2)C(=O)[O-]

Origin of Product

United States

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